molecular formula C110H172N24O30 B15094715 TNF-alpha (46-65), human

TNF-alpha (46-65), human

Cat. No.: B15094715
M. Wt: 2310.7 g/mol
InChI Key: PWGYWWKGQCDMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tumor necrosis factor alpha (46-65), human is a peptide fragment of the larger tumor necrosis factor alpha protein. Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. The peptide fragment Tumor necrosis factor alpha (46-65), human is often used in scientific research to study the biological activities and mechanisms of tumor necrosis factor alpha.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tumor necrosis factor alpha (46-65), human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA), to expose the next reactive site.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of Tumor necrosis factor alpha (46-65), human follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Tumor necrosis factor alpha (46-65), human can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

Tumor necrosis factor alpha (46-65), human has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis, structure, and stability.

    Biology: Investigates the role of tumor necrosis factor alpha in cell signaling, apoptosis, and inflammation.

    Medicine: Explores therapeutic potentials in treating inflammatory diseases, cancer, and autoimmune disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Tumor necrosis factor alpha (46-65), human exerts its effects by interacting with tumor necrosis factor receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tumor necrosis factor alpha (31-45), human: Another peptide fragment of tumor necrosis factor alpha with different biological activities.

    Tumor necrosis factor beta (lymphotoxin): A related cytokine with similar but distinct functions.

Uniqueness

Tumor necrosis factor alpha (46-65), human is unique in its specific sequence and the biological activities it mediates. It is particularly useful in dissecting the functional domains of tumor necrosis factor alpha and understanding its role in various physiological and pathological processes.

Biological Activity

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in systemic inflammation and is part of the immune response. The specific peptide TNF-alpha (46-65) represents a segment of the TNF-α molecule that has been studied for its biological activity and therapeutic potential. This article explores the biological activity of TNF-alpha (46-65) through an examination of its mechanisms, effects on various biological processes, and relevant case studies.

The biological activity of TNF-alpha (46-65) is primarily mediated through its interaction with two receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2) .

  • TNFR1 is expressed in most tissues and is responsible for mediating pro-inflammatory responses, including cell death and apoptosis.
  • TNFR2 , predominantly expressed in immune cells, facilitates tissue regeneration and cell survival but can also trigger inflammatory responses.

Both receptors activate downstream signaling pathways such as NF-kB and MAPK, which are crucial for various cellular responses including inflammation, cell proliferation, and apoptosis .

Biological Effects

  • Inflammation Regulation : TNF-alpha (46-65) plays a vital role in modulating inflammatory responses. It promotes the differentiation of T cells into Th1 cells, enhancing the immune response against pathogens .
  • Neuroplasticity : In the central nervous system (CNS), TNF-α contributes to neuroplasticity, influencing synaptic transmission and scaling. It regulates neurotransmitter receptor expression, particularly AMPA receptors, which are essential for excitatory signaling in neurons .
  • Metabolic Regulation : The cytokine affects metabolic processes by influencing adipocyte function. Elevated levels of TNF-α can lead to insulin resistance and metabolic dysregulation .
  • Cell Survival and Apoptosis : The balance between TNFR1 and TNFR2 signaling determines cell fate; while TNFR1 activation may lead to apoptosis, TNFR2 activation generally promotes cell survival .

Research Findings

Recent studies have highlighted the dual role of TNF-alpha (46-65) in both promoting and resolving inflammation:

  • Case Study 1 : In a study involving patients with rheumatoid arthritis, elevated levels of soluble TNF-α were associated with increased disease activity. Treatment with anti-TNF therapies led to significant reductions in inflammatory markers .
  • Case Study 2 : Research on neurodegenerative diseases has shown that modulation of TNF-α levels can influence neuroinflammation and neuronal survival, suggesting potential therapeutic avenues for conditions like Alzheimer's disease .

Data Table: Biological Activities of TNF-alpha (46-65)

Activity CategoryDescriptionReceptor Involvement
InflammationEnhances immune response; promotes Th1 differentiationTNFR1
NeuroplasticityModulates synaptic transmission; influences AMPA receptor expressionTNFR1
Metabolic RegulationAffects adipocyte function; can induce insulin resistanceBoth
Cell SurvivalPromotes survival in immune cells; modulates apoptosisTNFR2

Properties

Molecular Formula

C110H172N24O30

Molecular Weight

2310.7 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[5-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)

InChI Key

PWGYWWKGQCDMMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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